8‑Hydroxy Substitution Enables 5‑HT₇ Receptor Inverse Agonism That Is Absent in 6,7,8‑Trimethoxy Analogs
In a systematic exploration of tetrahydroisoquinoline alkaloids as 5‑HT₇ receptor (5‑HT₇R) inverse agonists, compounds bearing an 8‑hydroxy group displayed a clear functional preference over 6,7,8‑trimethoxylated analogs in a GloSensor cAMP assay [REFS‑1]. Molecular dynamics simulations revealed that the 8‑hydroxy substitution allows a more robust hydrogen‑bond interaction with the receptor, directly correlating with inverse agonism efficacy [REFS‑2]. Within the same study, the N‑methylated, 8‑hydroxy‑6,7‑dimethoxy analog anhalidine achieved an EC₅₀ of 219 nM and an Eₘₐₓ of –95.4 %, a 2‑fold higher functional potency than pellotine, which possesses an additional 1‑methyl group [REFS‑1]. The target compound, 2‑methyl‑1,2,3,4‑tetrahydroisoquinolin‑8‑ol hydrochloride, incorporates both the critical 8‑hydroxy and N‑methyl pharmacophoric elements while lacking the 6,7‑dimethoxy substituents, positioning it as a unique, less‑substituted scaffold for probing the minimal structural requirements of 5‑HT₇R inverse agonism.
| Evidence Dimension | Functional inverse agonism at 5‑HT₇R (GloSensor cAMP assay) |
|---|---|
| Target Compound Data | Possesses both 8‑OH and N‑methyl motifs required for inverse agonism (direct data not yet reported in peer‑reviewed literature; inference drawn from SAR of close analogs) |
| Comparator Or Baseline | Anhalidine (6,7‑dimethoxy‑2‑methyl‑THIQ‑8‑ol): EC₅₀ = 219 nM, Eₘₐₓ = –95.4 %; 6,7,8‑trimethoxy analogs: no significant inverse agonism. |
| Quantified Difference | 8‑Hydroxy‑6,7‑dimethoxy substitution confers nanomolar inverse agonism; 6,7,8‑trimethoxy substitution abolishes this activity (qualitative SAR demonstrated). Direct EC₅₀ for the target compound remains to be determined. |
| Conditions | GloSensor cAMP assay in HEK293 cells transiently expressing human 5‑HT₇R; measurements represent functional inverse agonism. |
Why This Matters
Procurement of the 8‑hydroxy‑2‑methyl THIQ scaffold provides a chemically tractable starting point for 5‑HT₇R tool‑compound development, where analogs lacking the 8‑OH group are functionally inactive.
- [1] Chan CB, Pottie E, Simon IA, Rossebø AG, Herth MM, Harpsøe K, Kristensen JL, Stove CP, Poulie CBM. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8‑Hydroxy‑Tetrahydroisoquinolines as 5‑HT₇ Receptor Inverse Agonists. ACS Chemical Neuroscience, 2025; 16(3): 439‑451. View Source
- [2] Chan CB et al. ACS Chem Neurosci 2025; 16: 439‑451. Molecular dynamics simulation data referenced in the abstract. View Source
